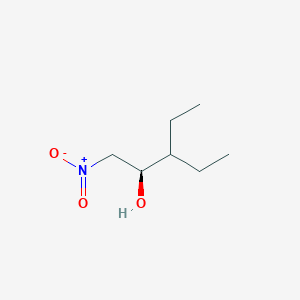
(2R)-3-Ethyl-1-nitropentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-Ethyl-1-nitropentan-2-ol is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a pentane backbone. The specific stereochemistry of the compound is denoted by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Ethyl-1-nitropentan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a nitroalkene or a nitroketone, using chiral catalysts. For example, the reduction of 3-ethyl-1-nitropentan-2-one using a chiral borane complex can yield the desired this compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon to achieve efficient reduction of nitro compounds under controlled conditions. The choice of solvent, temperature, and pressure are critical parameters that influence the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-3-Ethyl-1-nitropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.
Major Products Formed
Oxidation: Formation of 3-ethyl-1-nitropentan-2-one or 3-ethyl-1-nitropentanal.
Reduction: Formation of 3-ethyl-1-aminopentan-2-ol.
Substitution: Formation of 3-ethyl-1-chloropentan-2-ol or 3-ethyl-1-bromopentan-2-ol.
Wissenschaftliche Forschungsanwendungen
(2R)-3-Ethyl-1-nitropentan-2-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitro and hydroxyl groups.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-3-Ethyl-1-nitropentan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitro group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions can modulate various biochemical processes, making the compound useful in research and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-3-Ethyl-1-nitropentan-2-ol: The enantiomer of (2R)-3-Ethyl-1-nitropentan-2-ol with opposite stereochemistry.
3-Ethyl-1-nitropentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Ethyl-1-nitrobutan-2-ol: A shorter chain analog with similar functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies. The presence of both nitro and hydroxyl groups allows for diverse chemical transformations, enhancing its utility in various research and industrial applications.
Eigenschaften
CAS-Nummer |
688359-74-2 |
|---|---|
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
(2R)-3-ethyl-1-nitropentan-2-ol |
InChI |
InChI=1S/C7H15NO3/c1-3-6(4-2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3/t7-/m0/s1 |
InChI-Schlüssel |
YYQPBRSFKYALEQ-ZETCQYMHSA-N |
Isomerische SMILES |
CCC(CC)[C@H](C[N+](=O)[O-])O |
Kanonische SMILES |
CCC(CC)C(C[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Prop-2-en-1-ylidene)hydrazinyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B12527492.png)
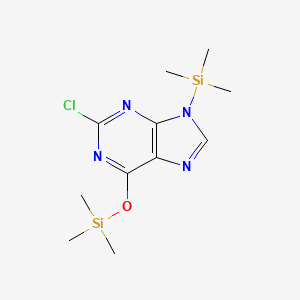
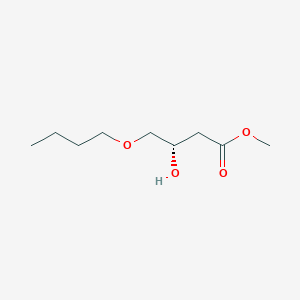
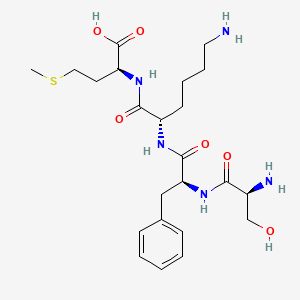
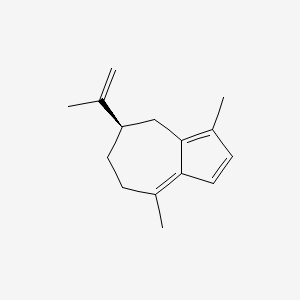
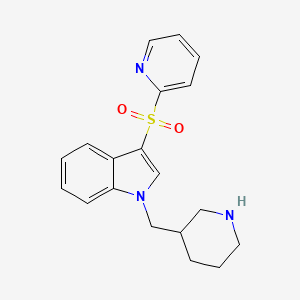
![3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one](/img/structure/B12527522.png)

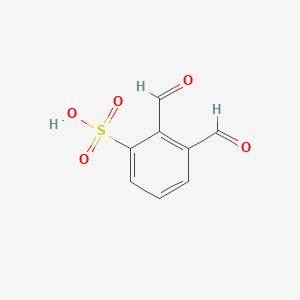
![Methyl 3-{4-[([1,1'-biphenyl]-2-yl)methoxy]phenyl}propanoate](/img/structure/B12527540.png)


![3-[(But-3-yn-2-yl)oxy]-4,5-dihydro-1,2-oxazole](/img/structure/B12527564.png)
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
